Enhanced Vasorelaxant Potency of 6-Aryl Pyridazine Derivatives Containing Electron-Withdrawing Groups
While direct vasorelaxant data for ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is not available, class-level inference from closely related 3,6-disubstituted pyridazines indicates that the presence of an electron-withdrawing 4-fluorophenyl group at the 6-position can enhance vasorelaxant activity. In a study of 3,6-disubstituted pyridazines, compounds 8a and 11a demonstrated IC50 values of 198 μM and 177 μM, respectively, outperforming the reference standard doxazosin mesylate (IC50 = 226 μM) [1]. The observed structure-activity relationship suggests that aryl substituents at the 6-position, particularly those with electron-withdrawing character, contribute to improved potency, which is further supported by a robust 2D-QSAR model (N=32, R²=0.811782) [1].
| Evidence Dimension | Vasorelaxant potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class SAR |
| Comparator Or Baseline | Compound 11a (3,6-disubstituted pyridazine): IC50 = 177 μM; Doxazosin mesylate: IC50 = 226 μM |
| Quantified Difference | Compound 11a exhibited 22% greater potency than doxazosin (177 μM vs 226 μM) |
| Conditions | Isolated thoracic rat aortic rings |
Why This Matters
The class-level SAR indicates that the 4-fluorophenyl substituent likely contributes to improved vasorelaxant activity, making this compound a rational choice for cardiovascular drug discovery programs targeting hypertension.
- [1] Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives. European Journal of Medicinal Chemistry 2015. View Source
